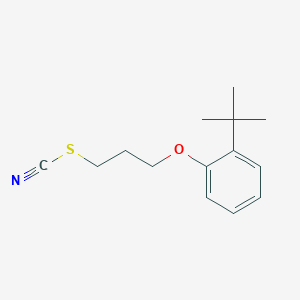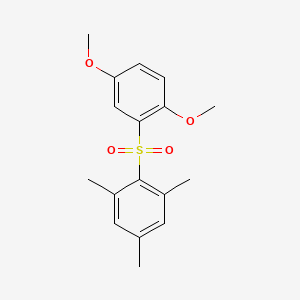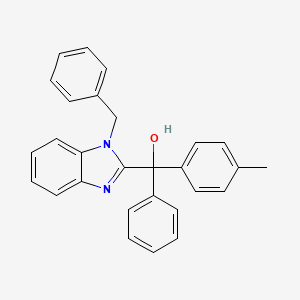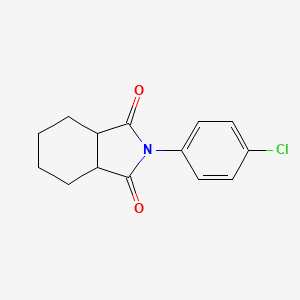
3-(2-tert-butylphenoxy)propyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-tert-butylphenoxy)propyl thiocyanate, also known as TBPT, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a thiocyanate derivative of propylene glycol phenyl ether, and its unique chemical structure has led to numerous investigations into its potential uses as a research tool. In
Mecanismo De Acción
The mechanism of action of 3-(2-tert-butylphenoxy)propyl thiocyanate is not fully understood, but it is believed to involve the disruption of cellular signaling pathways. This compound has been shown to inhibit the activity of certain enzymes and receptors, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses. This inhibition can lead to a variety of physiological effects, including muscle weakness, respiratory distress, and even death in high doses. This compound has also been shown to have effects on the cardiovascular system, including changes in heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(2-tert-butylphenoxy)propyl thiocyanate for lab experiments is its ability to penetrate cell membranes and target specific cells, making it a valuable tool for drug delivery and cellular imaging. However, this compound is also highly toxic and can be dangerous if not handled properly. Additionally, the synthesis of this compound can be complex and time-consuming, which can limit its availability for use in research.
Direcciones Futuras
There are numerous future directions for research on 3-(2-tert-butylphenoxy)propyl thiocyanate, including the investigation of its potential as a drug delivery system for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different cell types and organ systems. Finally, the development of safer and more efficient synthesis methods for this compound could increase its availability for use in scientific research.
Conclusion
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in scientific research. Its unique chemical structure and ability to penetrate cell membranes make it a valuable tool for drug delivery and cellular imaging, but its toxicity and complex synthesis methods can limit its availability for use in research. Future research on this compound could lead to new discoveries and advancements in a variety of scientific fields.
Métodos De Síntesis
The synthesis of 3-(2-tert-butylphenoxy)propyl thiocyanate involves the reaction of propylene glycol phenyl ether with tert-butyl bromide and potassium thiocyanate in the presence of a catalyst. The reaction yields this compound as a white crystalline solid with a melting point of 82-84°C. This synthesis method has been widely used in the production of this compound for scientific research purposes.
Aplicaciones Científicas De Investigación
3-(2-tert-butylphenoxy)propyl thiocyanate has been studied for its potential applications in a variety of scientific research fields, including pharmacology, toxicology, and environmental science. In pharmacology, this compound has been investigated for its potential as a drug delivery system due to its ability to penetrate cell membranes and target specific cells. In toxicology, this compound has been used to study the effects of environmental toxins on living organisms. In environmental science, this compound has been studied for its potential use as a pesticide due to its ability to disrupt the nervous systems of insects.
Propiedades
IUPAC Name |
3-(2-tert-butylphenoxy)propyl thiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-14(2,3)12-7-4-5-8-13(12)16-9-6-10-17-11-15/h4-5,7-8H,6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVJOOYXUUHRGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCCSC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,5-dimethoxyphenyl)-5-{[(2-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4963775.png)
![N-[2-(4-fluorophenyl)-1-methylethyl]-4-morpholinamine](/img/structure/B4963778.png)
![dimethyl 5-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4963781.png)

amino]methyl}-N,N-dimethylaniline](/img/structure/B4963793.png)
![2-[(4-butoxybenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4963801.png)

![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(3-nitrophenyl)acetamide](/img/structure/B4963812.png)
![N-(2-bromo-4,6-difluorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4963816.png)
![N-(2,5-dimethylphenyl)-2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)acetamide](/img/structure/B4963821.png)
![1-(3-{1-[(3,4-dimethoxyphenyl)acetyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine](/img/structure/B4963834.png)

![5-(4-chlorophenyl)-N-(4-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B4963845.png)
![2-({1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4963852.png)